molecular formula C9H10F2O B3078841 2-(Difluoromethoxy)-1,3-dimethyl-benzene CAS No. 105552-65-6

2-(Difluoromethoxy)-1,3-dimethyl-benzene

Cat. No.: B3078841
CAS No.: 105552-65-6
M. Wt: 172.17 g/mol
InChI Key: PNKVCOHWPFOIMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethoxy)-1,3-dimethyl-benzene is an organic compound that features a benzene ring substituted with two methyl groups and a difluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 1,3-dimethylbenzene with difluoromethyl ether in the presence of a strong base, such as sodium hydride, under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)-1,3-dimethyl-benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-1,3-dimethyl-benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 2-(Trifluoromethoxy)-1,3-dimethyl-benzene
  • 2-(Difluoromethoxy)-1,4-dimethyl-benzene
  • 2-(Difluoromethoxy)-1,3,5-trimethyl-benzene

Comparison: 2-(Difluoromethoxy)-1,3-dimethyl-benzene is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs. For instance, the difluoromethoxy group can enhance the compound’s stability and reactivity, making it more suitable for certain applications in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-(difluoromethoxy)-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c1-6-4-3-5-7(2)8(6)12-9(10)11/h3-5,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKVCOHWPFOIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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